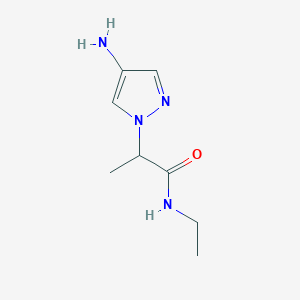
(3,5-Dimethyl-4-propoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethyl-4-propoxyphenyl)methanol: is an organic compound with the molecular formula C12H18O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions and a propoxy group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol typically involves the alkylation of 3,5-dimethylphenol with propyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The intermediate product is then subjected to reduction using a reducing agent like sodium borohydride to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3,5-Dimethyl-4-propoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon. This can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3,5-Dimethyl-4-propoxybenzaldehyde or 3,5-Dimethyl-4-propoxybenzoic acid.
Reduction: 3,5-Dimethyl-4-propoxybenzene.
Substitution: Various esters depending on the acyl chloride used.
Applications De Recherche Scientifique
Chemistry: (3,5-Dimethyl-4-propoxyphenyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents. Its structural features make it suitable for creating compounds with desired sensory properties.
Mécanisme D'action
The mechanism of action of (3,5-Dimethyl-4-propoxyphenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
Comparaison Avec Des Composés Similaires
(3,5-Dimethylphenyl)methanol: Lacks the propoxy group, making it less hydrophobic.
(4-Propoxyphenyl)methanol: Lacks the methyl groups, affecting its steric and electronic properties.
(3,5-Dimethyl-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group, which may influence its reactivity and solubility.
Uniqueness: (3,5-Dimethyl-4-propoxyphenyl)methanol is unique due to the combination of methyl and propoxy substituents on the phenyl ring. This combination imparts specific steric and electronic properties that can influence its reactivity and interactions in both chemical and biological systems.
Propriétés
IUPAC Name |
(3,5-dimethyl-4-propoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h6-7,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMRXFZOZMNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Aminophenyl)methylamino]-acetamide](/img/structure/B7815803.png)
![2-[(2-Methoxyethyl)amino]acetic acid](/img/structure/B7815813.png)
![2-[(adamantan-1-yl)amino]acetic acid](/img/structure/B7815816.png)

![2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate](/img/structure/B7815824.png)



![2-N-[2-(4-methoxyphenyl)ethyl]pyridine-2,5-diamine](/img/structure/B7815852.png)



